

Application Notes and Protocols for Chmfl-PI3KD-317 Administration in Xenograft Studies

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Compound of Interest

Compound Name: Chmfl-PI3KD-317

Cat. No.: B10821712

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Introduction

Chmfl-PI3KD-317 is a highly potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2][3]} The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is frequently observed in various cancers, particularly B-cell malignancies.^{[4][5][6][7][8]} PI3K δ is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for leukemias and lymphomas.^{[2][5]} **Chmfl-PI3KD-317** has demonstrated significant anti-proliferative effects in cancer cell lines and tumor growth inhibition in in vivo xenograft models.^{[1][2]} These notes provide detailed protocols for the administration of **Chmfl-PI3KD-317** in xenograft studies based on available data and established methodologies.

Data Presentation

In Vitro Efficacy of Chmfl-PI3KD-317

Chmfl-PI3KD-317 exhibits potent inhibitory activity against PI3K δ and demonstrates selectivity over other PI3K isoforms.

Isoform	IC50 (nM)
PI3K δ	6
PI3K α	62.6
PI3K β	284
PI3K γ	202.7
Source: MedChemExpress, PubMed[1][2]	

The compound also shows potent cellular activity, inhibiting the phosphorylation of Akt, a downstream effector of PI3K.

Cell Line	Assay	EC50 (nM)
Raji	p-Akt (T308) Inhibition	4.3
Source: MedChemExpress[1]		

Chmfl-PI3KD-317 has shown anti-proliferative activity against a panel of cancer cell lines.

Cell Line	GI50 (μ M)
PF382	3.5 \pm 0.8
NALM-6	4.0 \pm 0.9
MV4-11	4.8 \pm 0.2
MOLM-14	3.3 \pm 0.2
MOLM-13	3.0 \pm 0.4
Source: MedChemExpress[1]	

In Vivo Xenograft Study of Chmfl-PI3KD-317

A xenograft study using the MOLM-14 acute myeloid leukemia (AML) cell line in nude mice demonstrated the in vivo efficacy of **Chmfl-PI3KD-317**. [2] The compound was administered

orally for 14 consecutive days.^[1]

Cell Line Xenograft	Dosing (mg/kg/day, p.o.)	Duration	Outcome
MOLM-14	25, 50, 100	14 days	Dose-dependent inhibition of tumor growth

Source:
MedChemExpress,
PubMed^[1]^[2]

Note: Specific quantitative data on tumor volume, tumor growth inhibition (TGI), and statistical analysis from this study are not publicly available. Researchers should establish these parameters in their own experiments.

Pharmacokinetic Profile

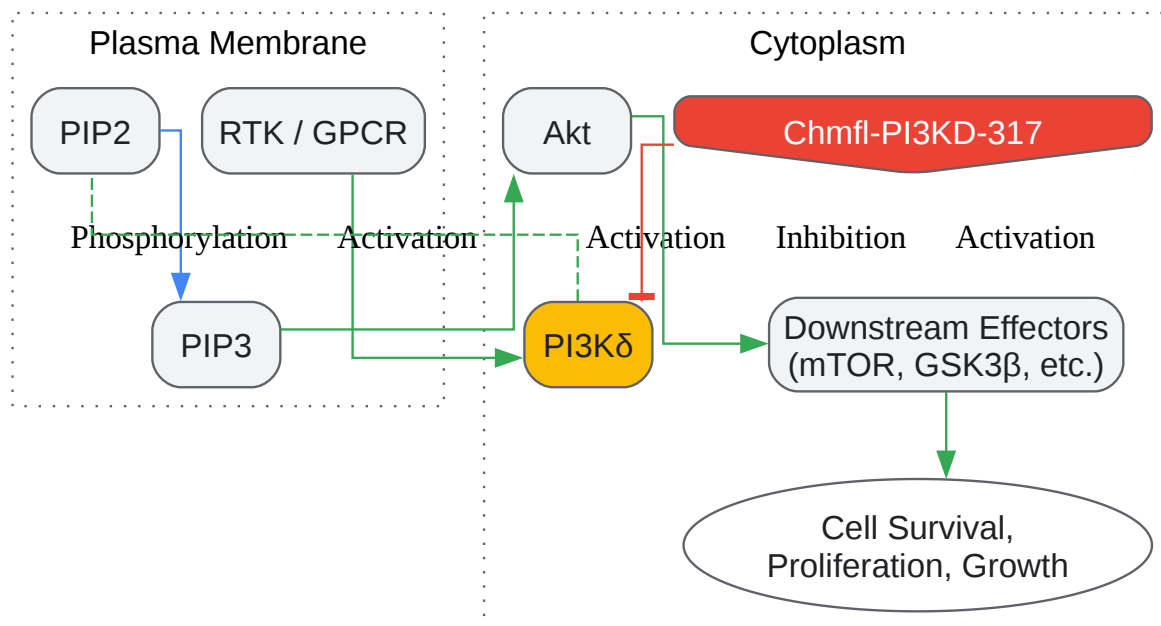
Pharmacokinetic studies in Sprague-Dawley rats have shown that **Chmfl-PI3KD-317** has favorable oral bioavailability and an acceptable half-life.

Species	Parameter	Value
Rat	Half-life (T _{1/2})	3.28 h

Source: MedChemExpress^[1]

Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and the inhibitory action of **Chmfl-PI3KD-317**. Receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt proceeds to regulate downstream effectors involved in cell survival, proliferation, and growth. **Chmfl-PI3KD-317** selectively inhibits the PI3K δ isoform, thus blocking this signaling cascade in cancer cells where this isoform is active.



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PI3K/Akt signaling pathway inhibition by **Chmfl-PI3KD-317**.

Experimental Protocols

MOLM-14 Xenograft Model Protocol

This protocol provides a representative methodology for evaluating the efficacy of **Chmfl-PI3KD-317** in a MOLM-14 xenograft model.

1. Cell Culture

- Culture MOLM-14 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.

2. Animal Husbandry

- Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
- House mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow for a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation

- Harvest and resuspend MOLM-14 cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
- Inject 5×10^6 to 10×10^6 cells subcutaneously into the right flank of each mouse in a volume of 100-200 μL .
- Monitor mice for tumor growth.

4. Drug Preparation and Administration

- Prepare **Chmfl-PI3KD-317** in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
- Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups (n=8-10 mice per group).
- Administer **Chmfl-PI3KD-317** orally at the desired doses (e.g., 25, 50, 100 mg/kg) once daily.
- Administer the vehicle alone to the control group.
- Treat for the specified duration (e.g., 14 days).

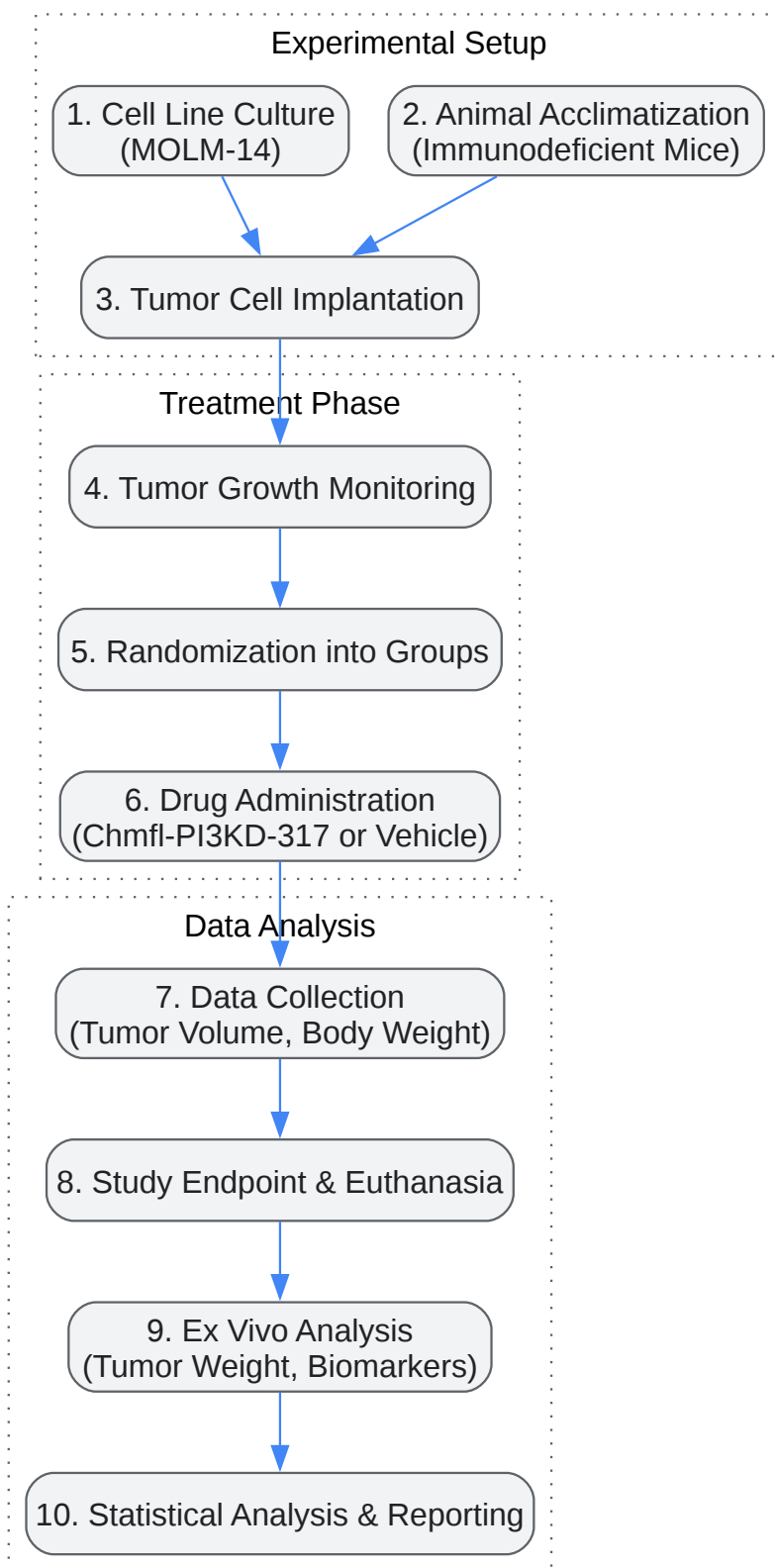
5. Monitoring and Endpoints

- Measure tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- Monitor body weight and overall health of the mice regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft study involving **Chmfl-PI3KD-317**.



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General workflow for a xenograft efficacy study.

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